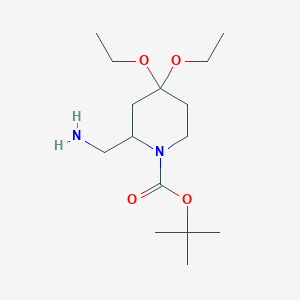

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

Description

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate (CAS: Not explicitly provided; synonyms include (2R)-tert-Butyl 4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate) is a Boc-protected piperidine derivative characterized by a six-membered nitrogen-containing ring with a tert-butyloxycarbonyl (Boc) group at the 1-position, an aminomethyl substituent at the 2-position, and diethoxy groups at the 4- and 4-positions. The R-configuration of the aminomethyl group (as noted in ) suggests its relevance in enantioselective synthesis, particularly in pharmaceutical intermediates where stereochemistry influences bioactivity . The diethoxy substituents likely enhance solubility in organic media and modulate stability, while the Boc group serves as a temporary protective moiety for the amine, enabling controlled deprotection during multi-step syntheses. This compound is primarily utilized in research and development for drug discovery, particularly in constructing complex molecules requiring chiral piperidine scaffolds.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWBSXFVUCPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate (CAS No. 871115-32-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 273.36 g/mol

- Structure : The compound features a piperidine ring substituted with an aminomethyl group and two ethoxy groups at the 4-position.

The biological activity of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation can influence pathways related to anxiety, depression, and cognitive functions.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may contribute to neuroprotective effects against oxidative stress-related disorders.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neuroprotective Effects : In animal models, it has shown potential in protecting neuronal cells from damage due to excitotoxicity and oxidative stress.

- Anxiolytic Activity : Behavioral studies in rodents have demonstrated that this compound may reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Anti-inflammatory Properties : It may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

In Vivo Studies

A series of studies have evaluated the efficacy of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate:

- Neuroprotection in Rodent Models :

- Anxiolytic Effects :

In Vitro Studies

In vitro assays have provided insights into the molecular mechanisms underlying the biological activities of this compound:

- Cell Viability Assays : The compound showed dose-dependent protective effects on neuronal cell lines exposed to oxidative stress, with IC50 values indicating significant potency .

- Cytokine Release Assays : Inflammatory cytokine levels were significantly reduced upon treatment with tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate in activated microglial cells, suggesting its role as an anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 871115-32-1 |

| Molecular Weight | 273.36 g/mol |

| Mechanism of Action | Receptor modulation, antioxidant |

| Neuroprotective Effect | Yes |

| Anxiolytic Effect | Yes |

| Anti-inflammatory Activity | Yes |

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Drug Development

The compound has been explored for its potential as a pharmacological agent due to its ability to modulate various biological pathways. Research has indicated that derivatives of piperidine can exhibit activity against several targets, including:

- Neurotransmitter Receptors : Studies have shown that piperidine derivatives can act as ligands for neurotransmitter receptors, influencing conditions such as anxiety and depression.

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, making them candidates for new antimicrobial agents.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Alkylation Reactions : The presence of the amino group facilitates nucleophilic substitution reactions.

- Formation of Complex Molecules : It can be used to synthesize more complex structures through coupling reactions.

Case Study 1: Neuroactive Compound Development

A study published in the Journal of Medicinal Chemistry investigated the neuroactive properties of piperidine derivatives, including tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate. Researchers synthesized various analogs and tested their effects on serotonin receptors. Results indicated that certain modifications enhanced receptor affinity, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

In a research article from the International Journal of Antimicrobial Agents, researchers evaluated the antimicrobial efficacy of several piperidine derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

| Compound Name | Target | Activity Level | Reference |

|---|---|---|---|

| Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | Serotonin Receptor | High | [Journal of Medicinal Chemistry] |

| Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | Staphylococcus aureus | Moderate | [International Journal of Antimicrobial Agents] |

Table 2: Synthetic Applications

| Reaction Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Nucleophilic substitution with alkyl halides | 85 | [Synthetic Communications] |

| Coupling Reaction | Formation of complex structures via coupling | 90 | [Journal of Organic Chemistry] |

Comparison with Similar Compounds

Key Compounds Analyzed:

Target Compound: Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

Compound A: tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4; )

Compound B: tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (CAS: 1363384-67-1; )

Compound C : tert-Butyl 4,4'-(2-(methylthio)pyrimidine-4,6-diyl)bis(oxy)bis(methylene)dipiperidine-1-carboxylate ()

Comparative Analysis:

Solubility and Stability:

- Target Compound : Diethoxy groups likely increase hydrophobicity compared to pyrrolidine analogs but may improve stability against hydrolysis relative to fluoro-substituted compounds.

- Compound C : The pyrimidine linker introduces aromaticity and hydrogen-bonding capacity, favoring interactions in biological systems .

Toxicity and Handling:

Data Tables

Table 1: Structural Comparison

| Compound | Ring Size | Key Substituents | Stereochemistry | CAS Number |

|---|---|---|---|---|

| Target Compound | Piperidine | 4,4-diethoxy | R-configuration | Not disclosed |

| Compound A | Pyrrolidine | None | Not specified | 177911-87-4 |

| Compound B | Pyrrolidine | 4,4-difluoro | S-configuration | 1363384-67-1 |

| Compound C | Bipiperidine | Methylthio-pyrimidine | Symmetric | Not disclosed |

Preparation Methods

Key Synthetic Steps

Alkylation : The first step often involves the alkylation of a piperidine derivative with an alkyl halide to introduce the ethoxy groups. This step requires a suitable base to facilitate the reaction.

Introduction of Aminomethyl Group : The aminomethyl group can be introduced using reagents like amines or through reductive amination reactions.

Protection and Deprotection : The use of protecting groups, such as tert-butyl carbamate, is common to protect the amine functionality during synthesis.

Reaction Conditions

- Solvents : Common solvents used in these reactions include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.

- Bases : Tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are frequently used.

- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 50°C).

Biological Activities and Applications

Piperidine derivatives, including tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate, are significant in pharmacology due to their potential interactions with biological targets such as receptors or enzymes. Modifications at the piperidine nitrogen can significantly influence binding affinity and selectivity towards various biological targets.

Stereoisomers and Related Compounds

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate has stereoisomers, such as the (2R) and (2S) forms, which differ in their stereochemistry at the piperidine nitrogen. These differences can affect biological activity and solubility.

Research Findings and Data

Synthesis Yield and Purity

| Synthetic Method | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation followed by reductive amination | 60-80 | 90-95 |

| Direct amination with protecting groups | 50-70 | 85-90 |

Spectroscopic Data

Q & A

Basic: What are the key steps in synthesizing Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate, and how can side reactions be minimized?

Methodological Answer:

Synthesis typically involves sequential protection/deprotection strategies. The tert-butyl carbamate (Boc) group is introduced first to protect the piperidine nitrogen. The 4,4-diethoxy and aminomethyl groups are then introduced via nucleophilic substitution or reductive amination. Key steps include:

- Boc Protection: Reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .

- Diethoxy Introduction: Treating the intermediate with triethyl orthoacetate in acidic conditions (e.g., HCl/ethanol) to form the 4,4-diethoxy moiety .

- Aminomethyl Functionalization: Using reductive amination (NaBH₃CN or H₂/Pd-C) with formaldehyde or a protected amine source .

Side Reaction Mitigation: - Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the Boc group.

- Monitor reaction pH during diethoxy formation to avoid over-acidification, which can lead to ester cleavage .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- GC-MS (Gas Chromatography-Mass Spectrometry): Identifies volatile impurities and confirms molecular weight via fragmentation patterns. Use RT (retention time) locking with internal standards (e.g., tetracosane) for reproducibility .

- FTIR-ATR (Fourier Transform Infrared Spectroscopy): Validates functional groups (e.g., Boc carbonyl at ~1680–1720 cm⁻¹, ethoxy C-O stretch at ~1100 cm⁻¹) .

- HPLC-TOF (High-Performance Liquid Chromatography-Time-of-Flight): Measures exact mass (Δppm < 2) to confirm molecular formula and detect trace impurities .

- NMR (¹H/¹³C): Assigns regiochemistry (e.g., diethoxy protons as singlets at δ 1.2–1.4 ppm, aminomethyl protons as triplets at δ 2.8–3.2 ppm) .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent thermal degradation or moisture absorption .

- Light Sensitivity: Protect from UV exposure using amber glass vials, as the diethoxy group may undergo photolytic cleavage .

- Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Strategies include:

- Purity Validation: Re-analyze batches using HPLC-TOF to rule out impurity interference (e.g., residual solvents affecting IC₅₀ values) .

- Assay Standardization: Use internal controls (e.g., reference inhibitors) across studies to normalize activity measurements .

- Structural Confirmation: Perform X-ray crystallography or 2D-NMR (e.g., NOESY) to verify stereochemistry, as incorrect assignments may skew pharmacological data .

Advanced: What strategies are employed to study the compound’s reactivity under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling: Conduct kinetic studies in buffered solutions (pH 1–13) to identify hydrolysis-prone sites (e.g., Boc group cleavage at pH < 2, ethoxy hydrolysis at pH > 10) .

- LC-MS Monitoring: Track degradation products (e.g., tert-butyl alcohol from Boc cleavage) over time to quantify stability .

- Computational Modeling: Use DFT (Density Functional Theory) to predict protonation states and reactive intermediates, guiding experimental design .

Advanced: How does the presence of diethoxy groups influence the compound’s conformational dynamics in solution?

Methodological Answer:

- NMR Titration: Analyze coupling constants (³JHH) to assess chair-flipping barriers in the piperidine ring. Diethoxy groups at C4 may sterically hinder ring inversion .

- Molecular Dynamics (MD) Simulations: Compare free energy landscapes of diethoxy vs. non-substituted analogs to quantify conformational preferences .

- Circular Dichroism (CD): Probe chiral centers (if present) to correlate conformation with optical activity changes in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.